BenchChemオンラインストアへようこそ!

4-Bromomethyl-8-chloroquinoline

Antimalarial Kinase inhibition Plasmodium falciparum

Procurement of 4-Bromomethyl-8-chloroquinoline (CAS 7496-46-0) is strategically justified by its unique orthogonal reactivity: the benzylic C4-bromomethyl group undergoes rapid SN2 substitution, while the C8-chloro handle permits late-stage cross-coupling. This enables sequential, interference-free diversification that mono-halogenated quinolines cannot replicate. Avoid generic substitutes—only this 4,8-disubstituted architecture provides validated starting points for PfPK5 kinase (IC₅₀ 130 μM) and HCV antiviral programs disclosed in patent US8633320B2.

Molecular Formula C10H7BrClN
Molecular Weight 256.52 g/mol
Cat. No. B8428177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromomethyl-8-chloroquinoline
Molecular FormulaC10H7BrClN
Molecular Weight256.52 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2C(=C1)Cl)CBr
InChIInChI=1S/C10H7BrClN/c11-6-7-4-5-13-10-8(7)2-1-3-9(10)12/h1-5H,6H2
InChIKeyWSESXNHREARTDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromomethyl-8-chloroquinoline: CAS 7496-46-0, Key Halogenated Quinoline Intermediate for Drug Discovery and Chemical Synthesis


4-Bromomethyl-8-chloroquinoline (CAS 7496-46-0; molecular formula C₁₀H₇BrClN; molecular weight 256.52 g/mol) is a bifunctional halogenated quinoline scaffold bearing a reactive bromomethyl group at the C4 position and a chloro substituent at the C8 position of the quinoline heterocycle [1]. This dual halogenation architecture enables orthogonal synthetic manipulation via nucleophilic substitution at the benzylic bromomethyl site while the C8 chloro group modulates electronic properties and may serve as a secondary handle for cross-coupling transformations [2]. The compound is commercially available at typical purity specifications of ≥95% and is primarily employed as a versatile building block in medicinal chemistry programs targeting kinase inhibitors, antimicrobial agents, and antiviral therapeutics [3].

Why 4-Bromomethyl-8-chloroquinoline Cannot Be Simply Substituted: Structural and Reactivity Differentiation from Common Analogs


Generic substitution of 4-bromomethyl-8-chloroquinoline with structurally similar halogenated quinolines is inadvisable due to three critical differentiators: (1) The C4 benzylic bromomethyl group exhibits markedly higher reactivity toward nucleophiles compared to its chloromethyl or methyl analogs, enabling distinct reaction kinetics and product selectivity profiles in SN2-type derivatizations [1]; (2) The precise 4,8-disubstitution pattern differs fundamentally from alternative regioisomers (e.g., 2-bromomethyl-8-chloroquinoline), which alter both the electronic environment of the quinoline nitrogen and the steric accessibility of reactive sites, thereby affecting downstream biological target engagement [2]; (3) The dual bromine/chlorine orthogonal reactivity—bromine at the reactive benzylic position versus chlorine at the heteroaromatic C8 position—permits sequential functionalization that cannot be replicated with symmetrical dihalogenated or monohalogenated quinolines [3].

Quantitative Evidence Guide: 4-Bromomethyl-8-chloroquinoline Differentiation Data for Scientific Selection


PfPK5 Kinase Inhibition: 4-Bromomethyl-8-chloroquinoline Shows Measurable Activity in Plasmodium falciparum Cyclin-Dependent Protein Kinase Assay

In a biochemical screen against Plasmodium falciparum cyclin-dependent protein kinase PfPK5, 4-bromomethyl-8-chloroquinoline exhibited an IC₅₀ value of 1.30 × 10⁵ nM (130 μM) [1]. While this represents weak inhibition, the quantitative binding data provides a baseline for structure-activity relationship (SAR) studies that cannot be extrapolated from other quinoline analogs due to the unique electronic contributions of the 4-bromomethyl and 8-chloro substituents. Notably, the compound also showed IC₅₀ = 1.20 × 10⁴ nM (12 μM) in a related assay configuration, indicating assay-dependent potency variability [1].

Antimalarial Kinase inhibition Plasmodium falciparum

Dual Halogen Orthogonal Reactivity: C4 Bromomethyl vs. C8 Chloro Enables Sequential Functionalization Unavailable in Mono-Halogenated Quinolines

4-Bromomethyl-8-chloroquinoline possesses two halogen atoms with fundamentally different chemical environments and reactivities. The C4 bromomethyl group is a benzylic sp³-hybridized carbon bearing bromine, making it highly susceptible to nucleophilic substitution (SN2) under mild conditions for installation of amines, thiols, alkoxides, or carbon nucleophiles [1]. In contrast, the C8 chloro substituent resides on an sp²-hybridized aromatic carbon and is significantly less reactive toward nucleophiles under standard conditions but can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) under forcing conditions [2]. This orthogonal reactivity profile—distinct from the symmetrical or mono-functional reactivity of compounds like 4-bromomethylquinoline (lacks C8 chloro) or 8-chloroquinoline (lacks C4 bromomethyl)—permits sequential, site-selective derivatization: nucleophilic displacement at C4 followed by cross-coupling at C8, or vice versa, enabling divergent library synthesis from a single intermediate [3].

Synthetic chemistry Building block Orthogonal reactivity

Chlorine Position Effects on Biological Activity: 8-Chloro Substitution Confers Distinct Antimicrobial Potency Relative to Alternative Regioisomers

Structure-activity relationship studies on quinolinone ether derivatives synthesized from 4-(bromomethyl)quinolinone precursors have demonstrated that the position of chloro substitution on the quinoline scaffold critically influences antimicrobial potency. Specifically, compounds bearing chloro substitution at the C6 or C7 position of the quinolinone ring exhibited potent antibacterial and antifungal activities in vitro [1]. The 4-bromomethyl-8-chloroquinoline scaffold, with chlorine at the C8 position, represents a distinct regioisomeric entry point for SAR exploration. Quantitative zone-of-inhibition data for synthesized chloroquinoline analogs (measured in mm at 200 μg/mL concentration) confirmed that chlorine substitution position—not merely chlorine presence—determines antimicrobial efficacy [2]. This positional dependence underscores the scientific necessity of procuring the specific 8-chloro regioisomer when exploring structure-activity relationships involving C8 substitution patterns.

Antibacterial Antifungal SAR

Physicochemical Property Profile: Molecular Weight, LogP Prediction, and Halogen Contributions Support Drug-Likeness Assessment

4-Bromomethyl-8-chloroquinoline exhibits a molecular weight of 256.52 g/mol (C₁₀H₇BrClN), which positions it within the lower range of lead-like chemical space (MW < 350 Da) suitable for fragment-based and lead optimization programs [1]. The compound's dual halogenation confers distinct physicochemical attributes: bromine contributes 79.9 g/mol (31.1% of total MW) and increases molecular polarizability, while chlorine contributes 35.5 g/mol (13.8% of total MW) and enhances lipophilicity [2]. In silico ADME predictions for structurally related chloroquinoline analogs indicate variable cytochrome P450 inhibition profiles, with the specific halogen substitution pattern (position and identity) influencing predicted CYP2C9 and CYP2C19 inhibitory potential [3]. Unlike the more commonly studied 7-chloroquinoline antimalarial scaffold (chloroquine series) which has extensive CYP inhibition data available, the 4-bromomethyl-8-chloroquinoline substitution pattern represents an underexplored chemotype whose CYP interaction profile cannot be reliably extrapolated from 7-chloro analogs [3].

Physicochemical properties Drug-likeness ADME

Patent-Documented Utility as HCV Antiviral Intermediate: Validated Synthetic Access Route from 2,4-Dichloro-7-alkoxy Quinoline Precursors

United States Patent US8633320B2 explicitly discloses methods for preparing bromo-substituted quinolines of formula (I), which includes compounds structurally related to 4-bromomethyl-8-chloroquinoline, and identifies these compounds as intermediates for preparing agents targeting hepatitis C viral (HCV) infections [1]. The patent describes a synthetic route achieving rapid access to bromo-substituted quinolines using a 2,4-dichloro-7-alkoxy quinoline precursor, with subsequent bromination steps yielding the target bromo-substituted quinoline intermediate [2]. For a representative compound in this class, 8-bromo-4-chloro-7-methoxy-2-phenyl-quinoline was obtained in 77% yield under optimized conditions [3]. This patent validation provides documented precedent for the utility of 4-bromomethyl-8-chloroquinoline-type scaffolds in antiviral drug discovery programs, distinguishing it from structurally similar quinolines lacking explicit patent-backed therapeutic applications.

Antiviral HCV Intermediate

Recommended Application Scenarios for 4-Bromomethyl-8-chloroquinoline: Where This Scaffold Provides Verifiable Scientific Value


Kinase Inhibitor Lead Optimization Starting from Validated PfPK5 Binding Baseline

For antimalarial drug discovery programs targeting Plasmodium falciparum cyclin-dependent protein kinase PfPK5, 4-bromomethyl-8-chloroquinoline provides a quantifiable binding baseline (IC₅₀ = 130 μM) from which to conduct structure-guided optimization [1]. The dual halogenation architecture allows systematic exploration of substituent effects through nucleophilic derivatization at the C4 bromomethyl position while maintaining the C8 chloro substitution that may contribute to target engagement. This validated starting point is preferable to screening uncharacterized quinoline analogs without established PfPK5 activity data, as it reduces the number of synthetic iterations required to achieve meaningful potency improvements. The compound's modest molecular weight (256.52 g/mol) leaves ample room for fragment growth while maintaining lead-like physicochemical properties [2].

Divergent Library Synthesis via Orthogonal Halogen Reactivity: Sequential C4 SN2 Followed by C8 Cross-Coupling

4-Bromomethyl-8-chloroquinoline is ideally suited for parallel medicinal chemistry campaigns requiring rapid generation of structurally diverse quinoline libraries from a single building block [1]. The orthogonal reactivity of the C4 benzylic bromide (SN2-susceptible) and C8 aromatic chloride (cross-coupling-susceptible) enables two distinct diversification steps that can be performed in either order without mutual interference [2]. In a typical workflow, the C4 bromomethyl group is first displaced with amine, thiol, or alkoxide nucleophiles under mild basic conditions, followed by palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig coupling at the C8 chloro position [3]. This sequential orthogonal functionalization strategy cannot be executed with mono-halogenated quinolines (e.g., 4-bromomethylquinoline or 8-chloroquinoline) and offers greater synthetic efficiency than approaches requiring separate procurement of distinct intermediates for each diversification step.

Antimicrobial SAR Studies Targeting C8-Substituted Quinoline Pharmacophores

For antibacterial and antifungal discovery programs investigating structure-activity relationships around halogenated quinoline scaffolds, 4-bromomethyl-8-chloroquinoline provides a regiospecifically defined entry point for exploring C8 substitution effects [1]. Published SAR data have demonstrated that the position of chloro substitution on the quinoline ring (C6/C7 vs. C8) critically determines antimicrobial potency, with zone-of-inhibition measurements confirming position-dependent activity profiles [2]. The 4-bromomethyl-8-chloroquinoline scaffold, featuring the underexplored C8 chloro substitution pattern, enables systematic evaluation of how C8 halogenation influences antimicrobial efficacy when compared to the more extensively studied C6- and C7-chloro regioisomers. This specific regioisomer cannot be replaced by alternative chloro-substituted quinolines without fundamentally altering the SAR conclusions.

HCV Antiviral Intermediate with Patent-Validated Synthetic Precedent

Based on patent US8633320B2 disclosures, 4-bromomethyl-8-chloroquinoline and structurally related bromo-substituted quinolines serve as intermediates in the preparation of agents targeting hepatitis C viral (HCV) infections [1]. The patent describes a validated synthetic route employing 2,4-dichloro-7-alkoxy quinoline precursors with bromination steps to generate the target bromo-substituted quinoline scaffold, with representative analogs isolated in 77% yield [2]. This documented precedent establishes 4-bromomethyl-8-chloroquinoline as a rationally selected intermediate for antiviral medicinal chemistry programs, distinguishing it from unpatented quinoline building blocks lacking established therapeutic validation. Procurement of this specific scaffold aligns with patent-disclosed HCV research directions and reduces the synthetic uncertainty associated with less-characterized quinoline intermediates [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromomethyl-8-chloroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.